molecular formula C11H14IN B3060604 1-(4-Iodophenyl)piperidine CAS No. 55376-34-6

1-(4-Iodophenyl)piperidine

Cat. No.: B3060604
CAS No.: 55376-34-6
M. Wt: 287.14 g/mol
InChI Key: PIVBPXLBAWYSSK-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)piperidine is a compound with the molecular weight of 301.13 . It is a light-yellow to yellow powder or crystals . It is also known by other names such as 1-p-iodophenylpiperidine and 4-Iodopiperidinobenzene .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

The molecular structure of this compound includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The C2−C3, C3−C4, C4−C5, and C5−C6 bond lengths of the six-membered piperidine ring are calculated to be 1.538 Å, 1.546 Å, 1.540 Å, and 1.542 Å with an average value of 1.542 Å .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Radioligand Development

  • Synthesis and Labeling for Brain Imaging : The compound has been used in the development of brain imaging agents, such as AM251, labeled with iodine-123. This radioligand, developed for SPECT imaging, binds to brain cannabinoid CB1 receptors, offering insights into cannabinoid receptor functions and potential diagnostic applications (Lan, Gatley, & Makriyannis, 1996).

  • Sigma Receptor Probes : Halogenated derivatives, like halogenated 4-(phenoxymethyl)piperidines, have been synthesized for potential use as δ receptor ligands. Their binding affinity and selectivity were evaluated, with some compounds showing promise as in vivo probes for tomographic studies of σ receptors (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).

  • Selective Radioligands for Tumor Imaging : Another application is the development of selective sigma receptor radioligands, like [123I]-1-(2-Hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine, for tumor imaging through SPECT. This ligand shows specificity for sigma-1 receptors and has a suitable lipophilicity for crossing the blood-brain barrier (Waterhouse, Collier, & O'Brien, 1996).

Neuroprotection and Antagonistic Activity

  • NMDA Antagonist and Neuroprotectant : Compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, showing neuroprotective properties. This may have implications for the treatment of neurodegenerative diseases (Chenard et al., 1995).

  • Cannabinoid CB1 Receptor Antagonists : The use of cannabinoid CB1 receptor antagonists, such as AM-251, has been explored for their potential in treating obesity. Chronic treatment with these antagonists reduced food intake, body weight, and adipose tissue mass in diet-induced obese mice, suggesting a pharmacologic approach to weight management (Hildebrandt, Kelly-Sullivan, & Black, 2003).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(4-iodophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVBPXLBAWYSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00527308
Record name 1-(4-Iodophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55376-34-6
Record name 1-(4-Iodophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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